molecular formula C10H15Cl2N3 B13477904 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13477904
M. Wt: 248.15 g/mol
InChI Key: UXIPHEKXWKCKSL-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several methods. Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of ortho-diamines with carboxylic acids.

    Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or primary amines.

Chemical Reactions Analysis

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkylating agents, and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.

Scientific Research Applications

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H

InChI Key

UXIPHEKXWKCKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CN)C.Cl.Cl

Origin of Product

United States

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